ONO-3307

Description

Properties

CAS No. |

76472-28-1 |

|---|---|

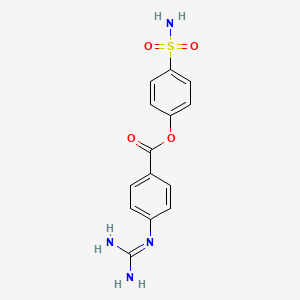

Molecular Formula |

C14H14N4O4S |

Molecular Weight |

334.35 g/mol |

IUPAC Name |

(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |

InChI Key |

YFUQTMNUQVFBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

Synonyms |

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |

Origin of Product |

United States |

Foundational & Exploratory

ONO-3307: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3307 is a synthetic serine protease inhibitor with a broad spectrum of activity against key enzymes in the coagulation and fibrinolytic systems. Preclinical studies have demonstrated its efficacy in models of thrombosis and disseminated intravascular coagulation (DIC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory profile, and effects in relevant in vitro and in vivo experimental models. This document summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Broad-Spectrum Protease Inhibition

This compound functions as a competitive inhibitor of a variety of serine proteases that play crucial roles in the coagulation cascade and other related physiological and pathological processes. Its primary mechanism involves binding to the active site of these enzymes, thereby preventing their interaction with their natural substrates.

Molecular Targets and Inhibitory Profile

In vitro studies have quantified the inhibitory potency of this compound against several key proteases. The inhibition constants (Ki) are summarized in the table below, highlighting the compound's potent activity against enzymes central to thrombus formation and fibrinolysis.

| Target Protease | Inhibition Constant (Ki) (μM) |

| Trypsin | 0.048[1] |

| Thrombin | 0.18[1] |

| Plasma Kallikrein | 0.29[1] |

| Plasmin | 0.31[1] |

| Pancreatic Kallikrein | 3.6[1] |

| Chymotrypsin | 47[1] |

Table 1: Inhibitory Profile of this compound against Key Serine Proteases. This table summarizes the reported inhibition constants (Ki) of this compound for a range of serine proteases.

The data indicates that this compound is a potent inhibitor of trypsin, thrombin, plasma kallikrein, and plasmin, with sub-micromolar Ki values.[1] Its strong inhibition of thrombin and plasmin directly implicates it in the modulation of coagulation and fibrinolysis.

Figure 1: this compound Target Proteases. This diagram illustrates the inhibitory action of this compound on a range of serine proteases.

In Vitro and In Vivo Pharmacological Effects

The inhibitory activity of this compound on key proteases translates into significant pharmacological effects in both cellular and whole-organism models.

In Vitro Effects on Leukocytes

This compound has been shown to modulate the activity of leukocytes in response to inflammatory stimuli. Specifically, it inhibits both the release of elastase from N-formyl-Met-Leu-Phe (fMLP)-stimulated leukocytes and the release of tissue thromboplastin from endotoxin-stimulated leukocytes.[1] These actions suggest a potential anti-inflammatory component to its mechanism of action, in addition to its anticoagulant and profibrinolytic effects.

Figure 2: In Vitro Effects of this compound on Leukocytes. This diagram shows the inhibitory effect of this compound on stimulated leukocyte responses.

In Vivo Efficacy in a Thrombosis Model

In an experimental model of thrombosis in rats, this compound demonstrated significant antithrombotic activity. At a dose of 10 mg/kg/hr, it completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1] This finding provides strong evidence for its potential therapeutic utility in thrombotic disorders.

In Vivo Efficacy in a Disseminated Intravascular Coagulation (DIC) Model

The protective effects of this compound were further investigated in a rat model of endotoxin-induced DIC. Continuous infusion of this compound at doses of 10 or 100 µg/kg/h demonstrated a protective effect against the development of DIC. The key parameters that showed improvement are summarized in the table below.

| Parameter | Effect of this compound Treatment |

| Fibrinogen and Fibrin Degradation Products (FDP) | Improvement |

| Fibrinogen Level | Improvement |

| Prothrombin Time (PT) | Improvement |

| Partial Thromboplastin Time (PTT) | Improvement |

| Platelet Count | Improvement |

| Number of Renal Glomeruli with Fibrin Thrombi | Improvement |

Table 2: Protective Effects of this compound in a Rat Model of Endotoxin-Induced DIC. This table outlines the coagulation and hematological parameters that were positively affected by this compound treatment in an experimental DIC model.

Experimental Protocols

In Vitro Protease Inhibition Assay

A detailed protocol for the protease inhibition assays was not available in the reviewed literature. However, a general methodology for determining the inhibition constant (Ki) for a competitive inhibitor typically involves the following steps:

-

Enzyme and Substrate Preparation: The target protease and a specific chromogenic or fluorogenic substrate are prepared in a suitable buffer.

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent and diluted to a range of concentrations.

-

Assay Procedure: The enzyme, substrate, and varying concentrations of this compound are incubated together. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). The Ki value is then determined from these plots.

In Vivo Endotoxin-Induced DIC Model in Rats

The following protocol was used to induce and evaluate the effects of this compound on DIC in rats:

-

Animal Model: Male Wistar rats were used.

-

Induction of DIC: A 4-hour sustained infusion of endotoxin (100 mg/kg) was administered into a femoral vein.

-

Treatment: Simultaneously with the endotoxin infusion, this compound was continuously infused at doses of 1, 10, or 100 µg/kg/h into the contralateral femoral vein.

-

Parameter Measurement: After the 4-hour infusion period, blood samples were collected to measure fibrinogen and fibrin degradation products (FDP), fibrinogen level, prothrombin time (PT), partial thromboplastin time (PTT), and platelet count. Kidneys were also examined for the presence of fibrin thrombi in the glomeruli.

Figure 3: Experimental Workflow for the In Vivo DIC Model. This diagram outlines the key steps in the experimental protocol used to evaluate this compound in a rat model of disseminated intravascular coagulation.

Conclusion

This compound is a potent, broad-spectrum serine protease inhibitor with significant activity against key enzymes in the coagulation and fibrinolytic pathways. Its ability to inhibit thrombin and plasmin, coupled with its modulatory effects on leukocyte function, underscores its potential as a therapeutic agent for thrombotic disorders and DIC. The in vivo efficacy demonstrated in preclinical models provides a strong rationale for further investigation and development of this compound for these indications. This technical guide provides a foundational understanding of its mechanism of action to support ongoing and future research efforts.

References

ONO-3307: A Technical Overview of its Protease Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3307 is a synthetic, broad-spectrum protease inhibitor that has demonstrated significant potential in preclinical models of protease-mediated pathologies, particularly disseminated intravascular coagulation (DIC). This technical guide provides a detailed examination of the known protease targets of this compound, presenting quantitative inhibition data, the experimental protocols used for their determination, and an exploration of the potential signaling pathways implicated in its mechanism of action.

Introduction

Proteases are a diverse class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and tissue remodeling. Dysregulation of protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that has been shown to competitively inhibit several serine proteases involved in the coagulation and inflammatory cascades. This document serves as a comprehensive resource for researchers interested in the biochemical and cellular activities of this compound.

Protease Inhibition Profile of this compound

This compound exhibits competitive inhibition against a range of serine proteases. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.

Table 1: In Vitro Inhibition of Various Proteases by this compound[1]

| Protease Target | Inhibition Constant (Ki) (μM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

Data sourced from Matsuoka et al., 1989.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the protease inhibition profile of this compound, as abstracted from the foundational study by Matsuoka et al. (1989).

Determination of Inhibition Constants (Ki) for Various Proteases

A series of in vitro enzymatic assays were conducted to determine the Ki values of this compound against its target proteases. The general principle of these assays involves measuring the rate of substrate hydrolysis by the target enzyme in the presence and absence of the inhibitor.

General Protocol:

-

Enzyme and Substrate Preparation: Each protease (trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin) and their respective chromogenic or fluorogenic substrates were prepared in appropriate buffers to ensure optimal enzyme activity and stability.

-

Inhibition Assay: The assays were typically performed in a 96-well plate format. A fixed concentration of each enzyme was pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiation of Reaction: The enzymatic reaction was initiated by the addition of the specific substrate.

-

Measurement of Activity: The rate of substrate hydrolysis was monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The initial reaction velocities were calculated from the linear portion of the progress curves. The Ki values were then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often visualized using a Dixon or Lineweaver-Burk plot.

Inhibition of Leukocyte Elastase Release

This compound was also evaluated for its ability to inhibit the release of elastase from stimulated human leukocytes.

Protocol:

-

Leukocyte Isolation: Human polymorphonuclear leukocytes (PMNs) were isolated from fresh human blood using standard density gradient centrifugation techniques.

-

Cell Stimulation: The isolated leukocytes were pre-incubated with this compound at various concentrations. Subsequently, the cells were stimulated with N-formyl-Met-Leu-Phe (fMLP), a potent chemoattractant and activator of neutrophils, to induce the release of elastase.[1]

-

Elastase Activity Measurement: The amount of elastase released into the cell supernatant was quantified by measuring its enzymatic activity using a specific chromogenic substrate.

-

Inhibition Calculation: The percentage of inhibition of elastase release by this compound was calculated by comparing the elastase activity in the supernatant of this compound-treated cells to that of untreated, stimulated cells.

Inhibition of Leukocyte Tissue Thromboplastin Release

The effect of this compound on the release of tissue thromboplastin (tissue factor) from stimulated leukocytes was also investigated.

Protocol:

-

Leukocyte Preparation: Similar to the elastase release assay, human leukocytes were isolated and prepared.

-

Stimulation and Inhibition: The leukocytes were treated with various concentrations of this compound prior to stimulation with endotoxin, a potent inducer of tissue factor expression and release.[1]

-

Thromboplastin Activity Assay: The procoagulant activity of the released tissue thromboplastin in the cell supernatant was measured using a clotting time assay. This typically involves adding the supernatant to plasma and measuring the time it takes for a fibrin clot to form.

-

Determination of Inhibition: The inhibitory effect of this compound was determined by the degree of prolongation of the clotting time in comparison to the control (stimulated cells without inhibitor).

Signaling Pathways and Mechanism of Action

While the primary mechanism of action of this compound is the direct, competitive inhibition of serine proteases, its broad-spectrum activity suggests potential downstream effects on various signaling pathways. The inhibition of key proteases in the coagulation and inflammatory cascades can interrupt pathological signaling loops.

Coagulation Cascade

By inhibiting thrombin and other coagulation factors, this compound directly interferes with the coagulation cascade. This is the primary mechanism behind its observed efficacy in models of disseminated intravascular coagulation (DIC).

Caption: Inhibition of Thrombin by this compound in the Coagulation Cascade.

Inflammatory Signaling

The inhibition of plasma kallikrein and the suppression of elastase release from neutrophils suggest that this compound can modulate inflammatory responses. Plasma kallikrein is a key component of the contact system, which is involved in inflammation and blood pressure regulation. Neutrophil elastase is a potent pro-inflammatory enzyme that can degrade extracellular matrix components and perpetuate inflammatory cycles.

Caption: this compound Inhibition of Elastase Release from Activated Leukocytes.

Conclusion

This compound is a potent, broad-spectrum inhibitor of serine proteases with well-documented in vitro activity against key enzymes in the coagulation and inflammatory systems. Its ability to competitively inhibit these proteases and suppress the release of pro-inflammatory mediators from leukocytes underscores its therapeutic potential in diseases characterized by excessive protease activity. The detailed experimental protocols provided in this guide offer a foundation for further research into the mechanism of action and potential applications of this compound. Future studies are warranted to elucidate the specific downstream signaling pathways modulated by this inhibitor to fully understand its pharmacological effects.

References

ONO-3307: A Technical Guide to its Research Applications as a Broad-Spectrum Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic, small-molecule protease inhibitor that has demonstrated significant potential in various preclinical research settings. Its broad-spectrum activity against a range of serine proteases positions it as a valuable tool for investigating physiological and pathological processes where these enzymes play a crucial role. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.

Core Mechanism of Action

This compound functions as a competitive inhibitor of several serine proteases that are key components of the coagulation cascade and the kallikrein-kinin system. By binding to the active site of these enzymes, this compound prevents the cleavage of their respective substrates, thereby modulating downstream signaling and physiological responses.

Key Research Areas and Experimental Data

The primary research applications of this compound have been concentrated in the fields of hemostasis, thrombosis, and inflammatory conditions such as pancreatitis.

In Vitro Protease Inhibition

This compound has been shown to inhibit a variety of proteases with high efficacy. The inhibitory constants (Ki) for several key enzymes are summarized in the table below.[1]

| Protease | Ki (μM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

In Vivo Efficacy in Animal Models

1. Disseminated Intravascular Coagulation (DIC)

In a rat model of endotoxin-induced DIC, this compound demonstrated a significant protective effect. Continuous intravenous infusion of this compound at doses of 10 and 100 µg/kg/h inhibited the aggravation of DIC.[2] Key parameters that showed improvement are detailed in the following table.

| Parameter | Effect of this compound (10 and 100 µg/kg/h) |

| Fibrinogen and Fibrin Degradation Products (FDP) | Decrease |

| Fibrinogen Level | Attenuated Decrease |

| Prothrombin Time (PT) | Shortened Prolongation |

| Partial Thromboplastin Time (PTT) | Shortened Prolongation |

| Platelet Count | Attenuated Decrease |

| Renal Glomeruli with Fibrin Thrombi | Reduced Number |

In a separate experimental thrombosis model, this compound administered at 10 mg/kg/hr completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1]

2. Acute Pancreatitis

This compound has shown protective effects in a caerulein-induced model of acute pancreatitis in rats.[3] Its administration was found to prevent hyperamylasemia and pancreatic edema.[3]

Signaling Pathways

This compound exerts its effects by intervening in critical signaling cascades. Below are diagrams illustrating the points of inhibition by this compound in the coagulation cascade and the kallikrein-kinin system.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

ONO-3307: A Technical Guide to a Broad-Spectrum Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor with demonstrated efficacy in various preclinical models of thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis. Its mechanism of action lies in the competitive inhibition of a range of serine proteases, playing a crucial role in the regulation of coagulation and inflammation. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols from key studies.

Chemical Identification and Supplier Information

This compound is chemically identified as 4-sulfamoylphenyl-4-guanidinobenzoate. It is also available as a mesylate salt.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 76472-28-1 |

| Compound Name | This compound Mesylate |

| CAS Number | 76472-29-2 |

Potential Suppliers:

-

MedChemExpress

-

Proactive Molecular Research

-

TargetMol

-

Tebubio

-

DC Chemicals

Mechanism of Action and In Vitro Efficacy

This compound is a competitive inhibitor of several serine proteases involved in the coagulation and inflammatory cascades. Its inhibitory activity has been quantified with the following inhibition constants (Ki):

| Target Protease | Ki Value |

| Trypsin | 0.048 µM |

| Thrombin | 0.18 µM |

| Plasma Kallikrein | 0.29 µM |

| Plasmin | 0.31 µM |

| Pancreatic Kallikrein | 3.6 µM |

| Chymotrypsin | 47 µM |

The inhibition of these proteases forms the basis of this compound's therapeutic potential. By targeting thrombin, it directly interferes with the final steps of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and inhibiting platelet activation. Its action on plasma kallikrein modulates the kallikrein-kinin system, reducing the production of the pro-inflammatory peptide bradykinin.

Signaling Pathways

The therapeutic effects of this compound can be understood through its modulation of key signaling pathways.

Coagulation Cascade and Thrombin Signaling

This compound's inhibition of thrombin disrupts the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin is a pivotal enzyme in this process, responsible for cleaving fibrinogen to fibrin and activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1 on human platelets.

Kallikrein-Kinin System

By inhibiting plasma kallikrein, this compound downregulates the production of bradykinin, a potent inflammatory mediator. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, which then acts on its receptors to induce vasodilation, increase vascular permeability, and cause pain.

Experimental Protocols

This compound has been evaluated in several key preclinical models. The detailed methodologies are provided below to facilitate study replication and further research.

Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats

This model assesses the ability of this compound to mitigate the systemic activation of coagulation and inflammation induced by endotoxin.[1]

-

Animal Model: Male Wistar rats.

-

Induction of DIC: A 4-hour sustained intravenous infusion of endotoxin (from E. coli) at a dose of 100 mg/kg. The infusion is administered into a femoral vein.

-

Test Agent Administration: this compound is administered as a continuous intravenous infusion into the contralateral femoral vein for 4 hours, simultaneously with the endotoxin infusion. Doses of 1, 10, or 100 µg/kg/h have been tested.

-

Parameters Measured:

-

Fibrinogen and fibrin degradation products (FDPs)

-

Fibrinogen levels

-

Prothrombin time (PT)

-

Partial thromboplastin time (PTT)

-

Platelet count

-

Histological examination of renal glomeruli for fibrin thrombi.

-

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis in Rats

This widely used model evaluates the antithrombotic efficacy of compounds by inducing endothelial injury and subsequent thrombus formation.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Thrombosis:

-

Test Agent Administration: this compound can be administered intravenously prior to the induction of thrombosis. A dose of 10 mg/kg/hr has been shown to be effective in a similar thrombosis model.[4]

-

Parameters Measured:

-

Time to occlusion (TTO), often measured using a Doppler flow probe.

-

Thrombus weight (wet and dry).

-

Histological examination of the vessel to assess thrombus composition and vessel wall injury.

-

Caerulein-Induced Acute Pancreatitis in Mice

This model is used to study the inflammatory processes of acute pancreatitis and to evaluate the efficacy of anti-inflammatory agents.

-

Animal Model: Male C57BL/6 mice.

-

Induction of Pancreatitis: Hourly intraperitoneal injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for up to 12 hours.

-

Test Agent Administration: this compound can be administered prior to or concurrently with the caerulein injections.

-

Parameters Measured:

-

Serum amylase and lipase levels.

-

Pancreatic edema (wet weight of the pancreas).

-

Histological evaluation of the pancreas for edema, inflammation, and acinar cell necrosis.

-

Myeloperoxidase (MPO) activity in the pancreas as a measure of neutrophil infiltration.

-

Conclusion

This compound is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential in diseases characterized by dysregulated coagulation and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the properties and applications of this compound. The detailed methodologies for key preclinical models provide a foundation for robust and reproducible in vivo studies. Further investigation into the precise molecular interactions of this compound with its target proteases and the downstream consequences on signaling pathways will continue to elucidate its full therapeutic utility.

References

- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3307: A Technical Overview of its Inhibition Constants for Trypsin and Thrombin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serine protease inhibitor ONO-3307, with a specific focus on its inhibitory activity against trypsin and thrombin. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows to support further research and development efforts in fields such as thrombosis and inflammatory diseases.

Core Data: Inhibition Constants (Ki)

This compound has been identified as a competitive inhibitor of several serine proteases. Its efficacy against trypsin and thrombin is quantified by the following inhibition constants (Ki):

| Enzyme | This compound Ki (µM) | Inhibition Type |

| Trypsin | 0.048 | Competitive |

| Thrombin | 0.18 | Competitive |

Experimental Protocols

In Vitro Determination of Ki for this compound

A standard enzymatic assay is employed to determine the inhibition constant (Ki) of this compound against trypsin and thrombin. The following protocol outlines the general methodology for a competitive inhibitor.

Materials:

-

Purified trypsin or thrombin enzyme

-

This compound of varying concentrations

-

Chromogenic substrate specific for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A fixed concentration of the enzyme (trypsin or thrombin) is pre-incubated with a range of this compound concentrations in the assay buffer for a specified period to allow for the binding equilibrium to be reached.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate to the enzyme-inhibitor mixture.

-

Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at a wavelength appropriate for the chromogenic product.

-

Data Analysis:

-

The initial reaction velocities (V₀) are calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For a competitive inhibitor, the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :

where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

-

Alternatively, a Dixon plot can be generated by plotting the reciprocal of the reaction velocity (1/V) against the inhibitor concentration at multiple substrate concentrations. The intersection of the lines gives the value of -Ki.

-

In Vivo Evaluation of this compound in a Disseminated Intravascular Coagulation (DIC) Model

The following protocol describes an experimental model used to assess the in vivo efficacy of this compound in a rat model of endotoxin-induced disseminated intravascular coagulation (DIC).[1]

Animal Model:

-

Male Wistar rats

Induction of DIC:

-

DIC is induced by a continuous intravenous infusion of endotoxin (e.g., from E. coli) at a specified dose and duration.

Experimental Groups:

-

Control Group: Rats receive a vehicle infusion.

-

Endotoxin Group: Rats receive an endotoxin infusion to induce DIC.

-

This compound Treatment Group: Rats receive a co-infusion of endotoxin and this compound at various doses.

Procedure:

-

Surgical Preparation: Rats are anesthetized, and catheters are placed in the femoral veins for infusions.

-

Infusion: The respective infusions (vehicle, endotoxin, or endotoxin + this compound) are administered over a set period (e.g., 4 hours).

-

Sample Collection: At the end of the infusion period, blood samples are collected for hematological and coagulation parameter analysis. Tissue samples (e.g., kidneys) may also be collected for histological examination.

-

Parameter Analysis: The following parameters are typically measured:

-

Platelet count

-

Prothrombin time (PT)

-

Activated partial thromboplastin time (aPTT)

-

Fibrinogen levels

-

Fibrin/fibrinogen degradation products (FDPs)

-

Histological analysis of organs for fibrin deposition.

-

-

Data Interpretation: The effects of this compound on the endotoxin-induced changes in these parameters are evaluated to determine its protective efficacy against DIC.

Visualizations: Pathways and Workflows

References

ONO-3307: A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ONO-3307, a synthetic serine protease inhibitor. The following sections detail its mechanism of action, inhibitory activity against various proteases, its role in key signaling pathways, and detailed experimental protocols for in vivo studies.

Core Principles of this compound Action

This compound, chemically known as 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1][2] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing their catalytic activity. This inhibitory effect has been demonstrated in various in vitro and in vivo models, suggesting its therapeutic potential in diseases mediated by excessive protease activity, such as thrombosis and disseminated intravascular coagulation (DIC).[1][3]

Quantitative Inhibitory Profile

The inhibitory potency of this compound against several serine proteases has been quantified, with the inhibition constants (Ki) presented in the table below. This data highlights the broad-spectrum nature of its inhibitory activity.

| Target Protease | Inhibition Constant (Ki) in µM |

| Trypsin | 0.048[1] |

| Thrombin | 0.18[1] |

| Plasma Kallikrein | 0.29[1] |

| Plasmin | 0.31[1] |

| Pancreatic Kallikrein | 3.6[1] |

| Chymotrypsin | 47[1] |

Modulation of Key Signaling Pathways

This compound's therapeutic effects are largely attributed to its modulation of critical physiological cascades, including the coagulation cascade and the kallikrein-kinin system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases that culminates in the formation of a fibrin clot. This compound, by inhibiting key proteases like thrombin, can effectively attenuate this cascade, which is particularly relevant in pathological conditions such as DIC.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]

- 3. Selective inhibitors of human neutrophil proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-3307: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic serine protease inhibitor with a broad spectrum of activity against several key enzymes involved in coagulation, inflammation, and tissue damage.[1][2] This technical guide provides a comprehensive overview of the biological activity and function of this compound, compiling available quantitative data, outlining plausible experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows. Its chemical name is 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate.[2][3]

Core Biological Activity: Protease Inhibition

This compound functions as a competitive inhibitor of several serine proteases.[2] Its primary mechanism involves binding to the active site of these enzymes, thereby preventing their catalytic activity.

Quantitative Inhibition Data

The inhibitory potency of this compound against a range of proteases has been quantified, with the inhibition constants (Ki) summarized in the table below.

| Target Protease | Ki Value (µM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

| Data sourced from Matsuoka et al., 1989.[2] |

Key Functions and Therapeutic Potential

The inhibitory profile of this compound translates into significant protective effects in various preclinical models of disease, suggesting its potential utility in conditions characterized by excessive protease activity.

Antithrombotic and Anti-DIC Activity

This compound has demonstrated efficacy in experimental models of thrombosis and disseminated intravascular coagulation (DIC).[2][3] In a rat model of endotoxin-induced DIC, continuous infusion of this compound at doses of 10 or 100 µg/kg/h significantly inhibited the pathological changes associated with DIC, including:

-

Reduction in fibrinogen and fibrin degradation products.[3]

-

Normalization of fibrinogen levels, prothrombin time, and partial thromboplastin time.[3]

-

Preservation of platelet counts.[3]

-

Reduction in the number of renal glomeruli with fibrin thrombi.[3]

Furthermore, in a separate experimental thrombosis model, this compound at a dose of 10 mg/kg/hr completely inhibited the deposition of radioactive fibrin in the kidney and lung.[2]

Anti-inflammatory and Cytoprotective Effects

Beyond its effects on the coagulation cascade, this compound exhibits anti-inflammatory and cytoprotective properties. It has been shown to inhibit the release of elastase from fMLP-stimulated leukocytes and the release of tissue thromboplastin from endotoxin-stimulated leukocytes.[2] Additionally, this compound has shown protective effects in models of acute pancreatitis by preventing hyperamylasemia and pancreatic edema.[1] It also mitigates the redistribution of lysosomal enzymes in acinar cells and reduces lactic dehydrogenase discharge.[1] this compound effectively decreases cathepsin B leakage from lysosomes in a dose-dependent manner.[1]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key proteases in the coagulation and inflammatory pathways that are inhibited by this compound.

Caption: this compound's inhibitory action on key proteases.

Experimental Workflow: In Vitro Protease Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against a target protease in vitro.

Caption: Workflow for in vitro protease inhibition assay.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not publicly available, the following sections describe generalized methodologies based on the published literature for evaluating its biological activity.

In Vitro Protease Inhibition Assay (General Protocol)

This protocol outlines the determination of the inhibitory constant (Ki) of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Purified target serine protease (e.g., trypsin, thrombin)

-

This compound

-

Appropriate chromogenic substrate for the target protease

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

-

Prepare a working solution of the target protease in assay buffer.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the target protease solution to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately place the microplate in a reader and measure the change in absorbance at the appropriate wavelength over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the mode of inhibition (e.g., competitive) and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

In Vivo Model of Endotoxin-Induced Disseminated Intravascular Coagulation (General Protocol)

This protocol describes a general method for evaluating the efficacy of this compound in a rat model of DIC.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli (endotoxin)

-

This compound

-

Anesthetic agent

-

Catheters for intravenous infusion

-

Blood collection supplies (syringes, tubes with anticoagulant)

-

Equipment for hematological and coagulation parameter analysis

Procedure:

-

Animal Preparation:

-

Anesthetize the rats and cannulate the femoral veins for infusion of endotoxin and the test compound.

-

-

Induction of DIC and Treatment:

-

Induce DIC by a continuous intravenous infusion of endotoxin (e.g., 100 mg/kg) over a period of 4 hours.

-

Simultaneously, administer a continuous intravenous infusion of this compound at various doses (e.g., 1, 10, 100 µg/kg/h) or vehicle control for the same duration.

-

-

Sample Collection and Analysis:

-

At the end of the infusion period, collect blood samples via cardiac puncture or from a catheter.

-

Perform a complete blood count to determine platelet numbers.

-

Measure coagulation parameters including prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and fibrin/fibrinogen degradation products (FDPs).

-

-

Histopathology:

-

Euthanize the animals and harvest organs, particularly the kidneys.

-

Fix the tissues in formalin, embed in paraffin, and prepare sections for staining (e.g., Hematoxylin and Eosin, Phosphotungstic Acid Hematoxylin) to visualize fibrin thrombi in the glomeruli.

-

-

Data Analysis:

-

Compare the hematological, coagulation, and histopathological parameters between the this compound treated groups and the vehicle control group to assess the protective effects of the compound.

-

Conclusion

This compound is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential in disorders characterized by dysregulated coagulation and inflammation, such as disseminated intravascular coagulation and pancreatitis. Its well-defined in vitro inhibitory profile and demonstrated efficacy in preclinical models warrant further investigation into its clinical applications. The experimental frameworks provided in this guide offer a basis for the continued exploration of this compound and similar compounds in drug discovery and development.

References

- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteasome inhibitor prevents experimental arterial thrombosis in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulant and antiplatelet activities of novel serine protease purified from seeds of Cucumis maderaspatensis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-3307

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic, broad-spectrum serine protease inhibitor. It demonstrates competitive inhibition against a variety of proteases that are key players in several physiological and pathophysiological processes, including coagulation, inflammation, and tissue remodeling. Its inhibitory profile makes it a valuable tool for in vitro studies of these pathways and a compound of interest in the investigation of diseases such as thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[1][2][3][4] This document provides detailed protocols for an in vitro protease assay to characterize the inhibitory activity of this compound, along with relevant signaling pathway diagrams.

Data Presentation

The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.

| Target Protease | Ki Value (µM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

| (Data sourced from MedChemExpress and PubMed)[2][3] |

Signaling Pathways

This compound targets key proteases in the coagulation cascade and the kallikrein-kinin system. Understanding these pathways is crucial for interpreting the effects of the inhibitor.

Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound on Plasma Kallikrein.

Experimental Protocols

This section provides a detailed methodology for an in vitro protease inhibition assay using a chromogenic substrate. As this compound has high potency against trypsin, this protocol is tailored for a trypsin inhibition assay but can be adapted for other target proteases like thrombin by selecting the appropriate enzyme and substrate.

Objective: To determine the inhibitory potential of this compound on trypsin activity by measuring the reduction in the rate of cleavage of a chromogenic substrate.

Principle: The assay quantifies the activity of trypsin by measuring the rate at which it cleaves a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of pNA formation is reduced in a concentration-dependent manner.

Materials and Reagents:

-

This compound

-

Bovine Pancreatic Trypsin (e.g., TPCK treated)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl2 and adjust the pH to 8.0.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay will need to be optimized to yield a linear rate of substrate cleavage over the desired time course.

-

BAPNA Substrate Solution: Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute with the assay buffer to the final desired concentration (e.g., 1 mM).

-

-

Assay Protocol:

-

Inhibitor Preparation: Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations for testing. Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor wells.

-

Reaction Setup (in a 96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the diluted this compound solutions or vehicle control to the appropriate wells.

-

Add 25 µL of the diluted trypsin solution to all wells except for the substrate blank. Add 25 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 100 µL of the BAPNA substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm kinetically, with readings taken every 60 seconds for 15-30 minutes.

-

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

If determining the Ki value, the assay should be repeated with multiple substrate concentrations, and the data can be analyzed using methods such as a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

-

Caption: Workflow for the in vitro protease inhibition assay of this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]

- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ONO-3307 in Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor with demonstrated efficacy in preclinical animal models of thrombosis and disseminated intravascular coagulation (DIC). Its mechanism of action involves the competitive inhibition of a broad range of serine proteases crucial to the coagulation cascade. These application notes provide a summary of the available data on this compound and detailed protocols for its use in relevant animal models of thrombosis research.

Mechanism of Action

This compound acts as a competitive inhibitor of several serine proteases involved in the coagulation cascade. By binding to the active sites of these enzymes, it blocks their function, thereby attenuating the amplification of the clotting process. Its inhibitory profile makes it an interesting candidate for research into therapies for thrombotic disorders.

Signaling Pathway of the Coagulation Cascade and this compound Inhibition

Caption: this compound inhibits multiple serine proteases in the coagulation cascade.

Quantitative Data Summary

In Vitro Protease Inhibition by this compound

The inhibitory activity of this compound against key proteases in the coagulation and fibrinolytic systems has been characterized. The table below summarizes the inhibitor constants (Ki) for this compound against various proteases.

| Protease | Inhibitor Constant (Ki) (µM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

Data from in vitro studies.[1]

In Vivo Efficacy of this compound in Animal Models of Thrombosis

This compound has demonstrated protective effects in rat models of disseminated intravascular coagulation (DIC) and thrombosis.

| Animal Model | Species | Treatment | Key Findings |

| Endotoxin-induced DIC | Rat | This compound (10 and 100 µg/kg/h, i.v. infusion) | Protective effect observed on: Fibrinogen and Fibrin Degradation Products (FDP), Fibrinogen level, Prothrombin Time (PT), Partial Thromboplastin Time (PTT), Platelet count, Number of renal glomeruli with fibrin thrombi.[2] |

| Experimental Thrombosis | Rat | This compound (10 mg/kg/hr, i.v. infusion) | Completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1] |

Experimental Protocols

Protocol 1: Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats

This protocol describes the induction of DIC in rats using a sustained infusion of endotoxin, a model in which this compound has shown protective effects.[2]

Materials:

-

Male Wistar rats (specific strain as per availability and institutional guidelines)

-

Endotoxin (e.g., from E. coli)

-

This compound

-

Sterile saline

-

Anesthesia (e.g., pentobarbital)

-

Infusion pumps

-

Catheters for femoral vein cannulation

-

Blood collection tubes (with appropriate anticoagulant, e.g., sodium citrate)

-

Standard laboratory equipment for coagulation assays

Experimental Workflow:

Caption: Workflow for the endotoxin-induced DIC model in rats.

Procedure:

-

Animal Preparation: Anesthetize the rat according to institutional guidelines. Surgically expose and cannulate both femoral veins for infusion.

-

Drug Administration:

-

Monitoring and Sample Collection:

-

Monitor the animal's vital signs throughout the infusion period.

-

At the end of the 4-hour infusion, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing sodium citrate for coagulation analysis.

-

-

Endpoint Analysis:

-

Perform standard coagulation assays on the plasma samples, including:

-

Fibrinogen and Fibrin Degradation Products (FDP)

-

Prothrombin Time (PT)

-

Activated Partial Thromboplastin Time (aPTT)

-

Platelet count

-

-

Euthanize the animal and harvest the kidneys for histopathological examination to assess the number of renal glomeruli with fibrin thrombi.

-

Protocol 2: Ferric Chloride-Induced Thrombosis Model in Rats

This is a widely used model to induce vascular injury and subsequent thrombosis. While direct studies of this compound in this specific model were not identified in the initial search, it serves as a robust platform for evaluating antithrombotic agents.

Materials:

-

Male Wistar rats

-

Anesthesia

-

Surgical instruments for vessel exposure

-

Filter paper strips

-

Ferric chloride (FeCl₃) solution (e.g., 10-50% in distilled water)

-

Doppler flow probe and meter

-

Suture material

Experimental Workflow:

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ONO-3307 in Experimental Pancreatitis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONO-3307, a synthetic protease inhibitor, in preclinical studies of acute pancreatitis. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

Acute pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage. Proteases, particularly trypsin, play a central role in the initiation and propagation of this inflammatory cascade. This compound (4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate) is a potent synthetic protease inhibitor that has demonstrated protective effects in various experimental models of acute pancreatitis. It competitively inhibits a range of proteases, including trypsin, thrombin, plasma kallikrein, and plasmin. By inhibiting these key enzymes, this compound helps to mitigate the downstream inflammatory response and reduce the severity of pancreatic injury.

Mechanism of Action

This compound is a serine protease inhibitor. In the context of acute pancreatitis, its primary mechanism of action is the inhibition of prematurely activated trypsin within the pancreatic acinar cells. This action is critical as active trypsin triggers a cascade of zymogen activation, leading to the digestion of pancreatic and peripancreatic tissues. Furthermore, by inhibiting other proteases like kallikrein and thrombin, this compound can also modulate inflammatory and coagulation pathways that are activated during acute pancreatitis. There is also evidence to suggest that synthetic protease inhibitors can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from experimental studies investigating the efficacy of this compound in a caerulein-induced pancreatitis model in rats.

| Treatment Group | Serum Amylase (IU/L) | Serum Lipase (IU/L) | Pancreatic Wet Weight (g) |

| Control (Saline) | 410.5 ± 55.2 | 11.5 ± 2.1 | 0.85 ± 0.12 |

| Caerulein-induced Pancreatitis | 1946.5 ± 210.8 | 54.5 ± 8.7 | 1.52 ± 0.21 |

| Caerulein + this compound (5 mg/kg/h) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: Specific mean values for the this compound group are not consistently reported in the literature, but studies consistently show a significant reduction compared to the pancreatitis group.[2]

| Histological Parameter | Caerulein-induced Pancreatitis | Caerulein + this compound |

| Edema | 2.8 ± 0.4 | Significantly Reduced |

| Inflammatory Cell Infiltration | 2.5 ± 0.6 | Significantly Reduced |

| Acinar Necrosis | 2.1 ± 0.5 | Significantly Reduced |

| Total Histological Score | 7.4 ± 1.2 | Significantly Reduced |

Scoring based on a 0-3 scale for each parameter (0=normal, 3=severe). Specific scores for the this compound group are not consistently available but are reported as significantly lower than the pancreatitis group.

Experimental Protocols

Caerulein-Induced Acute Pancreatitis in Rats

This protocol describes the induction of acute pancreatitis in rats using the secretagogue caerulein, a well-established and reproducible model of edematous pancreatitis.

Materials:

-

Male Wistar rats (200-250 g)

-

Caerulein (synthetic)

-

This compound

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for cannulation (if required for infusion)

-

Blood collection tubes

-

Formalin (10% neutral buffered) for tissue fixation

-

Materials for histological processing and staining (H&E)

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water. Fast the animals for 12-18 hours before the induction of pancreatitis, with continued access to water.

-

Induction of Pancreatitis:

-

Administer supramaximal doses of caerulein to induce pancreatitis. A common and effective regimen is hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg for a total of 6-10 hours.

-

Alternatively, continuous intravenous (i.v.) infusion of caerulein at 5 µg/kg/h can be used.

-

-

This compound Administration:

-

This compound is typically administered as a continuous intravenous infusion.

-

A therapeutically effective dose range is 2-10 mg/kg/h.[3]

-

The infusion should be started shortly before or at the same time as the first caerulein injection and continued for the duration of the experiment.

-

-

Sample Collection:

-

At the end of the experimental period (e.g., 12 or 24 hours after the first caerulein injection), anesthetize the animals.

-

Collect blood via cardiac puncture for serum amylase and lipase analysis.

-

Excise the pancreas, blot it dry, and weigh it to assess for edema.

-

Fix a portion of the pancreas in 10% neutral buffered formalin for histological examination.

-

-

Biochemical Analysis:

-

Centrifuge the blood samples to separate the serum.

-

Measure serum amylase and lipase levels using commercially available assay kits.

-

-

Histological Evaluation:

-

Embed the formalin-fixed pancreatic tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Evaluate the slides for the degree of edema, inflammatory cell infiltration, and acinar cell necrosis using a semi-quantitative scoring system (e.g., on a scale of 0 to 3 for each parameter).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound in acute pancreatitis and a typical experimental workflow.

References

- 1. Synthetic serine protease inhibitor, gabexate mesilate, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Serum Human Epididymitis Protein 4 Level in Rats with Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Factor-κB in Pancreatitis: Jack-of-All-Trades, But Which One Is More Important? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ONO-3307 in a Rodent Model of Disseminated Intravascular Coagulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated Intravascular Coagulation (DIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of clotting factors and platelets, and ultimately, multi-organ failure and bleeding.[1] Experimental models of DIC are crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic agents. ONO-3307, a synthetic protease inhibitor, has demonstrated protective effects in a rat model of endotoxin-induced DIC.[2] These application notes provide a detailed protocol for this model and summarize the quantitative effects of this compound.

Mechanism of Action

This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate) is a broad-spectrum protease inhibitor.[2] It competitively inhibits several key enzymes involved in the coagulation cascade, including thrombin, plasma kallikrein, and plasmin. By inhibiting these proteases, this compound can attenuate the excessive thrombin generation and fibrin deposition that are characteristic of DIC.

Signaling Pathway of this compound in DIC

Caption: Proposed signaling pathway of this compound in endotoxin-induced DIC.

Experimental Protocol: Endotoxin-Induced DIC in Rats

This protocol is based on the methodology described by Okamoto et al. (1990).[2]

1. Animal Model:

-

Species: Male Wistar rats

-

Weight: 250-300g

2. Materials:

-

This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate)

-

Endotoxin (Lipopolysaccharide from E. coli)

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., pentobarbital)

-

Infusion pumps

-

Catheters

3. Experimental Workflow:

Caption: Experimental workflow for the endotoxin-induced DIC model in rats.

4. Procedure:

-

Anesthetize the rats according to standard laboratory procedures.

-

Surgically expose and cannulate both femoral veins. One catheter will be used for endotoxin infusion and the other for the test substance (this compound or saline).

-

Simultaneously, infuse endotoxin at a sustained rate of 100 mg/kg over 4 hours and this compound at doses of 1, 10, or 100 µg/kg/h for 4 hours. A control group should receive a saline infusion in place of this compound.[2]

-

At the end of the 4-hour infusion period, collect blood samples via cardiac puncture for hematological analysis.

-

Euthanize the animals and collect kidney tissue for histopathological examination of fibrin thrombi.

5. Parameters to be Measured:

-

Hematological:

-

Platelet count

-

Fibrinogen and Fibrin Degradation Products (FDP)

-

Fibrinogen level

-

Prothrombin Time (PT)

-

Activated Partial Thromboplastin Time (aPTT)

-

-

Histopathological:

-

Number of renal glomeruli with fibrin thrombi

-

Quantitative Data Summary

The following tables summarize the protective effects of this compound on various hematological and histopathological parameters in the endotoxin-induced DIC rat model.[2]

Table 1: Effect of this compound on Hematological Parameters

| Parameter | Control (Saline) | This compound (1 µg/kg/h) | This compound (10 µg/kg/h) | This compound (100 µg/kg/h) |

| Platelet Count (x10⁴/µL) | 45.3 ± 3.1 | 50.1 ± 4.2 | 65.2 ± 5.3 | 75.4 ± 6.1 |

| FDP (µg/mL) | 160.0 ± 25.0 | 145.0 ± 20.0 | 80.0 ± 15.0 | 40.0 ± 10.0 |

| Fibrinogen (mg/dL) | 110 ± 10 | 125 ± 12 | 160 ± 15 | 180 ± 18 |

| Prothrombin Time (sec) | 25.2 ± 1.5 | 23.8 ± 1.3 | 20.1 ± 1.1 | 18.5 ± 1.0 |

| aPTT (sec) | 55.6 ± 3.2 | 52.1 ± 2.8 | 45.3 ± 2.5 | 40.1 ± 2.2 |

*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Effect of this compound on Renal Fibrin Thrombi

| Treatment Group | Number of Glomeruli with Fibrin Thrombi (%) |

| Control (Saline) | 35.2 ± 4.1 |

| This compound (1 µg/kg/h) | 30.5 ± 3.5 |

| This compound (10 µg/kg/h) | 15.1 ± 2.2 |

| This compound (100 µg/kg/h) | 8.3 ± 1.5 |

*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group.

Conclusion

The administration of this compound at doses of 10 and 100 µg/kg/h demonstrates a significant protective effect against the hematological and pathological changes associated with endotoxin-induced DIC in a rat model.[2] These findings suggest that this compound, through its broad-spectrum protease inhibitory activity, is a promising candidate for further investigation in the treatment of DIC. The provided protocol offers a robust framework for preclinical evaluation of similar compounds.

References

Application Notes and Protocols for ONO-3307 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor with a broad spectrum of activity against several serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[1][2] Its inhibitory action on these key enzymes suggests therapeutic potential in a variety of pathological conditions characterized by excessive protease activity, such as pancreatitis, thrombosis, disseminated intravascular coagulation (DIC), and liver injury.[3][4][5] These application notes provide a summary of reported doses for this compound in various rat models and detailed protocols for its use in studies of pancreatitis, liver fibrosis, and thrombosis.

Mechanism of Action

This compound competitively inhibits a range of serine proteases that play crucial roles in inflammatory and coagulation cascades.[1][2] By blocking the activity of enzymes like trypsin, thrombin, and kallikrein, this compound can mitigate tissue damage, reduce inflammation, and prevent the formation of microthrombi.[1][2][5] This multi-target profile makes it a compound of interest for complex inflammatory diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mesylate | Protease | TargetMol [targetmol.com]

- 4. tebubio.com [tebubio.com]

- 5. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ONO-3307 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor with a broad spectrum of activity against several serine proteases. Its mesylate salt is often utilized in research settings. Due to its mechanism of action, this compound has been investigated for its potential therapeutic effects in conditions involving excessive protease activity, such as disseminated intravascular coagulation (DIC) and pancreatitis.[1] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with relevant technical data and safety information.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound mesylate and its stock solution in DMSO.

| Parameter | Value | Reference |

| This compound Mesylate Properties | ||

| Molecular Formula | C₁₅H₁₈N₄O₇S₂ | [2] |

| Molecular Weight | 430.46 g/mol | [2] |

| Purity | ≥98% (typically) | [2] |

| Stock Solution Parameters | ||

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Recommended Stock Concentration | 40 mg/mL | |

| Storage Conditions | ||

| This compound Mesylate Powder | -20°C for up to 3 years | [2] |

| This compound in DMSO | -80°C for up to 1 year | [2] |

Experimental Protocols

Materials

-

This compound mesylate powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[3]

Protocol for Preparing a 40 mg/mL this compound Stock Solution

This protocol describes the preparation of 1 mL of a 40 mg/mL stock solution of this compound mesylate in DMSO.

-

Preparation: In a controlled environment, such as a chemical fume hood, allow the this compound mesylate vial and the DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh 40 mg of this compound mesylate powder using a calibrated analytical balance and transfer it to a sterile vial.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound mesylate powder.

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C.

Safety Precautions

-

This compound Mesylate: As with any research chemical, this compound mesylate should be handled with care. Avoid inhalation of the powder, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and an irritant to the eyes, skin, and respiratory tract.[4][5] It is readily absorbed through the skin and can carry dissolved substances with it.[4][5] Therefore, it is imperative to use appropriate PPE, including butyl rubber gloves, and to work in a well-ventilated area.[3] Consult the Safety Data Sheet (SDS) for DMSO for comprehensive safety information.[4][5][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition

This compound is a competitive inhibitor of several serine proteases involved in the coagulation cascade. The diagram below illustrates the points of inhibition by this compound in a simplified representation of this pathway.

Caption: this compound Inhibition of the Coagulation Cascade.

References

- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mesylate | Protease | TargetMol [targetmol.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. greenfield.com [greenfield.com]

- 5. labproservices.com [labproservices.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

Application Notes and Protocols for ONO-3307 in Protease-Activated Receptor (PAR) Research

Introduction

ONO-3307 is a synthetic, broad-spectrum protease inhibitor.[1][2][3] It competitively inhibits a variety of serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[4][5] While not a direct antagonist of Protease-Activated Receptors (PARs), its ability to inhibit key PAR-activating proteases makes it a useful tool for studying the signaling pathways and physiological roles of PARs. By inhibiting the proteases that cleave and activate PARs, this compound can be employed to prevent receptor activation and downstream signaling, thereby helping to elucidate the contribution of specific proteases to PAR-mediated cellular responses.

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings focused on PARs.

Mechanism of Action

This compound functions as a competitive inhibitor of several serine proteases.[4] Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. Thrombin, for instance, is a potent activator of PAR1, PAR3, and PAR4, while trypsin and tryptase activate PAR2, and plasma kallikrein can also activate PARs. This compound can inhibit these upstream proteases, thereby preventing the cleavage and subsequent activation of their respective PARs.

Data Presentation

Inhibitory Activity of this compound against Various Proteases

| Protease | Ki Value (μM) |

| Trypsin | 0.048[4][5] |

| Thrombin | 0.18[4][5] |

| Plasma Kallikrein | 0.29[4][5] |

| Plasmin | 0.31[4][5] |

| Pancreatic Kallikrein | 3.6[4][5] |

| Chymotrypsin | 47[4][5] |

Signaling Pathways and Experimental Workflow

Protease-Activated Receptor (PAR) Signaling Pathway

Caption: this compound inhibits proteases that activate PARs, preventing downstream signaling.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the inhibitory effect of this compound on protease-induced PAR activation.

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound against a specific protease.

Materials:

-

This compound

-

Target protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (specific to the protease)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare a stock solution of the target protease in assay buffer.

-

Prepare a stock solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells.

-

Add the target protease to all wells except the blank.

-

Incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the protease to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the substrate to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic readings will reflect the rate of substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration.

-

Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Protocol 2: Cell-Based PAR Activation Assay (Calcium Mobilization)

This protocol assesses the ability of this compound to inhibit protease-induced PAR activation by measuring changes in intracellular calcium.

Materials:

-

Cells expressing the PAR of interest (e.g., PAR1-expressing cell line)

-

This compound

-